![molecular formula C24H35N5O4 B010305 Cyclo(ornithyl)phenylalanyl-prolyl-valine CAS No. 107759-05-7](/img/structure/B10305.png)
Cyclo(ornithyl)phenylalanyl-prolyl-valine
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Overview
Description
Cyclo(ornithyl)phenylalanyl-prolyl-valine, also known as c[Orn-Phe-Pro-Val], is a cyclic peptide that has been studied for its potential therapeutic applications. This peptide has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of c[Orn-Phe-Pro-Val] is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction can trigger a cascade of signaling events that ultimately lead to the desired biological effect. Research has shown that c[Orn-Phe-Pro-Val] can interact with the CXCR4 receptor, which is involved in cell migration and proliferation.
Biochemical and Physiological Effects:
C[Orn-Phe-Pro-Val] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, c[Orn-Phe-Pro-Val] has been shown to have antioxidant effects, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
C[Orn-Phe-Pro-Val] has several advantages for lab experiments. It is a small peptide, which makes it easy to synthesize and modify. It is also stable and can be stored for long periods of time. However, the cyclic structure of c[Orn-Phe-Pro-Val] can make it difficult to synthesize, and its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on c[Orn-Phe-Pro-Val]. One area of interest is the development of c[Orn-Phe-Pro-Val]-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in further understanding the mechanism of action of c[Orn-Phe-Pro-Val] and identifying other receptors it may interact with. Additionally, there is interest in developing new methods for synthesizing c[Orn-Phe-Pro-Val] and modifying its structure to enhance its therapeutic potential.
Conclusion:
In conclusion, c[Orn-Phe-Pro-Val] is a promising peptide with potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for drug development. While there are challenges associated with synthesizing and studying c[Orn-Phe-Pro-Val], ongoing research is exploring its potential for treating cancer and inflammatory diseases, as well as identifying new receptors it may interact with.
Synthesis Methods
The synthesis of c[Orn-Phe-Pro-Val] involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves coupling amino acids one by one onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. The synthesis of c[Orn-Phe-Pro-Val] can be challenging due to its cyclic structure, but modifications to the SPPS method have been developed to overcome this difficulty.
Scientific Research Applications
C[Orn-Phe-Pro-Val] has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that c[Orn-Phe-Pro-Val] can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
107759-05-7 |
---|---|
Molecular Formula |
C24H35N5O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-3-methyl-2-[(2-oxopiperidin-3-yl)amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H35N5O4/c1-15(2)20(27-18-10-6-12-26-21(18)30)23(32)28-22(31)19-11-7-13-29(19)24(33)17(25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20,27H,6-7,10-14,25H2,1-2H3,(H,26,30)(H,28,31,32)/t17-,18?,19+,20+/m1/s1 |
InChI Key |
XGPNOHXLVFPQBI-OFURLBHNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)N)NC3CCCNC3=O |
SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
synonyms |
cyclo(Orn)-Phe-Pro-Val cyclo(ornithyl)phenylalanyl-prolyl-valine Phe-Pro-Val-cyclo(Orn) |
Origin of Product |
United States |
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